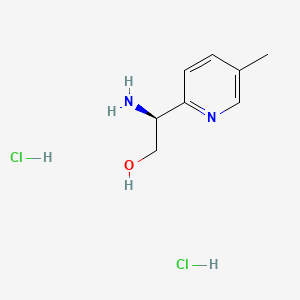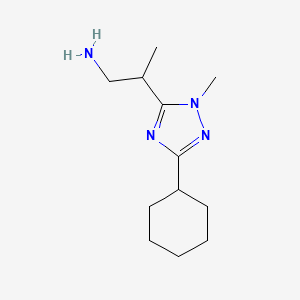
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of Debus-Radiszewski synthesis, Wallach synthesis, and Marckwald synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
Aplicaciones Científicas De Investigación
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities such as antibacterial, antifungal, and antiviral properties.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Materials Science: It is utilized in the development of functional materials, including dyes for solar cells and other optical applications.
Mecanismo De Acción
The mechanism of action of 2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various therapeutic effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: A basic triazole structure with similar chemical properties.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: A triazole derivative with a tricyclohexylstannyl group.
4-(1H-1,2,4-triazol-1-yl)benzaldehyde: A triazole compound with a benzaldehyde group.
Uniqueness
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H22N4 |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
2-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-9(8-13)12-14-11(15-16(12)2)10-6-4-3-5-7-10/h9-10H,3-8,13H2,1-2H3 |
Clave InChI |
WFPCKBJGMHUTHG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1=NC(=NN1C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B13485587.png)


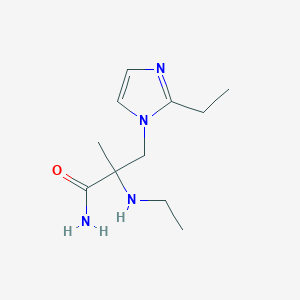

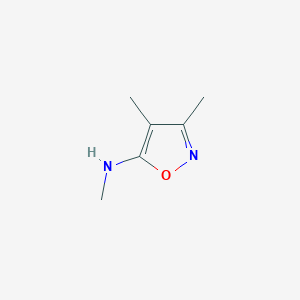
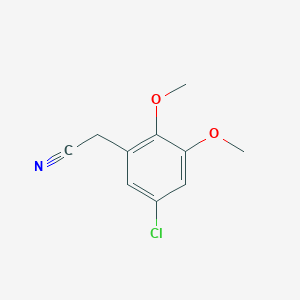
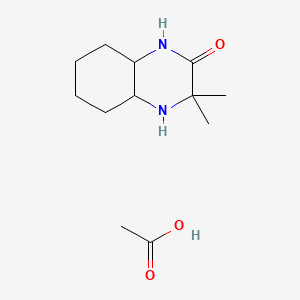
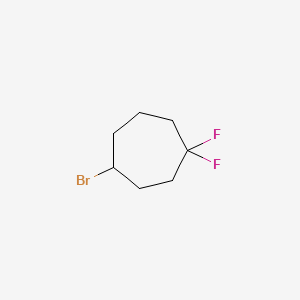
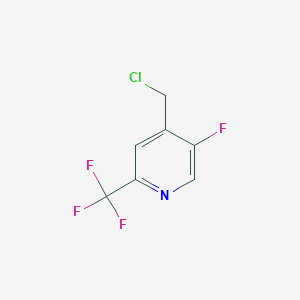
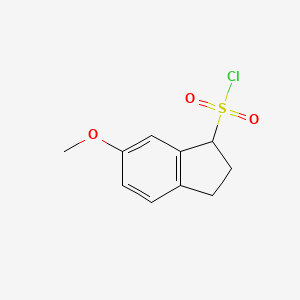
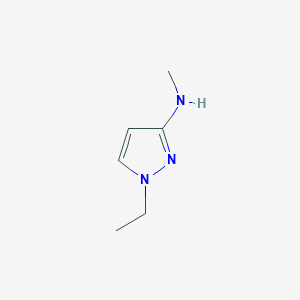
![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one](/img/structure/B13485654.png)
